Dihydroxyfluoroprogesterone
Description
Dihydroxyfluoroprogesterone (DHFP) is a synthetic steroid derivative structurally related to progesterone, featuring two hydroxyl (-OH) groups and a fluorine substituent on its steroidal backbone. Fluorination and hydroxylation are critical modifications known to enhance metabolic stability, receptor binding affinity, and bioavailability in steroid derivatives .
Properties
Molecular Formula |
C21H29FO4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,24,26H,3-8,10-11H2,1-2H3 |
InChI Key |
MYHOAFKYKANCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CF)O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences
DHFP’s uniqueness lies in its combination of hydroxyl and fluorine groups, which differentiate it from natural progesterone and other synthetic analogs. Below is a comparative analysis of DHFP and structurally related compounds:
| Compound | Structural Features | Biological Activity/Applications |
|---|---|---|
| Dihydroxyfluoroprogesterone | Two hydroxyl groups, one fluorine substituent | Hypothesized enhanced receptor affinity and metabolic stability (inferred from fluorinated analogs) |
| Progesterone | Natural steroid; no fluorine or extra hydroxyl | Regulates menstrual cycle, pregnancy support |
| Dydrogesterone | Δ6-methyl group | High oral bioavailability; treats endometriosis |
| 17-Hydroxyprogesterone | Hydroxyl group at C17 | Precursor in cortisol synthesis |
| Mifepristone | Substituted phenyl group at C11 | Progesterone receptor antagonist; used in medical abortion |
| 1-Dehydroprogesterone | Dehydrogenation at C1 | Experimental use in hormone metabolism studies |
Table 1: Structural and functional comparison of DHFP with progesterone analogs
Impact of Fluorine and Hydroxyl Groups
- Fluorine : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in steroid receptors and reduces metabolic degradation. For example, fluorinated pyrrolidine derivatives show increased potency depending on fluorine positioning . In DHFP, the fluorine atom likely stabilizes interactions with the progesterone receptor’s ligand-binding domain.
Pharmacological and Biochemical Insights
Receptor Binding and Selectivity
While DHFP’s exact binding affinity is undocumented, fluorinated steroids such as mifepristone demonstrate that even minor structural changes (e.g., fluorine or phenyl substitutions) drastically alter receptor interactions. Mifepristone’s antagonistic activity contrasts with DHFP’s presumed agonistic or mixed activity due to its hydroxyl-rich structure .
Metabolic Stability
Fluorine substituents in compounds like 2-(difluoromethyl)-3-fluorophenol reduce cytochrome P450-mediated metabolism, suggesting DHFP may have a longer half-life than progesterone . Hydroxyl groups could further modulate glucuronidation or sulfation pathways.
Comparative Potency and Toxicity
- Potency : Fluorinated analogs in pyrrolidine and naphthalene derivatives show IC50 values sensitive to fluorine positioning (e.g., 18.00–25.00 µM in difluorophenylpyrrolidines) . DHFP’s activity may similarly depend on fluorine placement.
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